2-(Bromomethyl)quinoline-4-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H7BrN2 |
|---|---|
Molecular Weight |
247.09 g/mol |
IUPAC Name |
2-(bromomethyl)quinoline-4-carbonitrile |
InChI |
InChI=1S/C11H7BrN2/c12-6-9-5-8(7-13)10-3-1-2-4-11(10)14-9/h1-5H,6H2 |
InChI Key |
SUDPJVKEZGPOKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)CBr)C#N |
Origin of Product |
United States |
Strategic Synthetic Methodologies for 2 Bromomethyl Quinoline 4 Carbonitrile and Analogous Structures
Precursor Synthesis and Functionalization for Bromomethylquinoline Scaffolds
The initial phase in the synthesis of 2-(bromomethyl)quinoline-4-carbonitrile is the construction of a suitably functionalized 2-methylquinoline (B7769805) core. This typically involves the synthesis of a methylquinoline intermediate followed by the installation of the nitrile group at the C-4 position.
Synthesis of Methylquinoline Intermediates
The formation of the 2-methylquinoline-4-carboxylic acid scaffold is a common and well-established starting point. Two classical named reactions, the Doebner reaction and the Pfitzinger reaction, are widely employed for this purpose.
The Doebner reaction involves the condensation of an aniline (B41778), an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids. tandfonline.comsci-hub.seresearchgate.net For the synthesis of 2-methylquinoline-4-carboxylic acid, the reaction typically proceeds by reacting aniline with pyruvic acid. While a straightforward method, the yields can be moderate due to the formation of by-products. tandfonline.comsci-hub.se The reaction conditions can be optimized, for instance, by using a Lewis acid catalyst like BF₃·THF, which has been shown to improve yields for anilines bearing both electron-withdrawing and electron-donating groups. nih.gov
The Pfitzinger reaction provides an alternative route, involving the condensation of isatin (B1672199) with a carbonyl compound containing an α-methylene group in the presence of a base. wikipedia.orgjocpr.com To synthesize 2-methylquinoline-4-carboxylic acid, isatin is reacted with acetone (B3395972). The reaction proceeds via the base-catalyzed hydrolysis of isatin to an intermediate keto-acid, which then condenses with acetone to form the quinoline (B57606) ring. wikipedia.org This method has been reported to produce the desired product in good yields. sciencemadness.orgui.ac.id
| Reaction Name | Reactants | Product | Key Features |
| Doebner Reaction | Aniline, Pyruvic Acid | 2-Methylquinoline-4-carboxylic acid | One-pot synthesis; yields can be variable. tandfonline.comsci-hub.senih.gov |
| Pfitzinger Reaction | Isatin, Acetone, Base | 2-Methylquinoline-4-carboxylic acid | Generally good yields; proceeds via a keto-acid intermediate. wikipedia.orgsciencemadness.org |
Installation of the Nitrile Functionality at the C-4 Position
With 2-methylquinoline-4-carboxylic acid in hand, the next critical step is the introduction of the nitrile group at the C-4 position. This can be achieved through several synthetic transformations.
A common and reliable method is the conversion of the carboxylic acid to a nitrile via the primary amide . This two-step process involves first converting the carboxylic acid to the corresponding primary amide, 2-methylquinoline-4-carboxamide. This can be achieved by activating the carboxylic acid, for example, by converting it to an acyl chloride with thionyl chloride (SOCl₂), followed by reaction with ammonia. The subsequent dehydration of the primary amide to the nitrile is a standard transformation that can be accomplished using a variety of dehydrating agents, such as phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), or thionyl chloride. orgoreview.comresearchgate.netresearchgate.netmasterorganicchemistry.com
An alternative approach is the Sandmeyer reaction , which allows for the conversion of an aryl amine to an aryl nitrile. wikipedia.orgorganic-chemistry.org This would involve the synthesis of 4-amino-2-methylquinoline as a precursor. The amino group can then be diazotized with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. The subsequent reaction of the diazonium salt with a cyanide source, typically copper(I) cyanide, furnishes the desired 2-methylquinoline-4-carbonitrile (B1297338). wikipedia.orgresearchgate.netyork.ac.ukrsc.org This method offers a direct route to the nitrile functionality from an amino-substituted quinoline.
| Method | Starting Material | Key Reagents | Product |
| Via Primary Amide | 2-Methylquinoline-4-carboxylic acid | 1. SOCl₂, NH₃2. P₂O₅ or POCl₃ | 2-Methylquinoline-4-carbonitrile |
| Sandmeyer Reaction | 4-Amino-2-methylquinoline | 1. NaNO₂, HCl2. CuCN | 2-Methylquinoline-4-carbonitrile |
Regioselective Functionalization of the Quinoline Nucleus
The regioselective functionalization of the quinoline nucleus is crucial for introducing substituents at specific positions. In the context of synthesizing this compound, the primary focus is on the C-2 and C-4 positions. The Doebner and Pfitzinger reactions inherently provide a route to 4-substituted quinolines. tandfonline.comwikipedia.org Further functionalization can be influenced by the electronic properties of existing substituents. For instance, the presence of an electron-withdrawing group at C-4, such as a nitrile, will deactivate the quinoline ring towards electrophilic aromatic substitution, directing incoming electrophiles to other positions. Conversely, the synthesis of polysubstituted quinolines can be achieved through various methods, including the use of substituted anilines in the initial cyclization reactions or through subsequent C-H activation strategies. nih.govrsc.org
Selective Bromination Techniques at the Methyl Group
The final and most critical step in the synthesis of this compound is the selective bromination of the methyl group at the C-2 position. This transformation is typically achieved through radical bromination, as the benzylic protons of the methyl group are susceptible to radical abstraction.
Radical Bromination Approaches (e.g., N-Bromosuccinimide mediated)
The Wohl-Ziegler reaction is the most prominent method for the benzylic bromination of methyl groups on aromatic and heteroaromatic rings. thermofisher.comwikipedia.orgorganic-chemistry.orgchem-station.com This reaction employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), under thermal or photochemical conditions. thermofisher.comwikipedia.orgcommonorganicchemistry.commasterorganicchemistry.com The use of NBS is advantageous as it provides a low, steady concentration of bromine radicals, which favors substitution at the benzylic position over addition to the aromatic ring. masterorganicchemistry.com
The reaction proceeds via a radical chain mechanism. The initiator generates a radical, which then abstracts a hydrogen atom from the methyl group of 2-methylquinoline-4-carbonitrile to form a resonance-stabilized benzylic radical. This radical then reacts with a molecule of bromine (generated in situ from NBS) to afford the desired this compound and a new bromine radical, which propagates the chain. numberanalytics.comma.edu
The presence of an electron-withdrawing group, such as the nitrile at the C-4 position, can influence the reactivity of the methyl group. Electron-withdrawing groups can destabilize the benzylic radical intermediate, potentially requiring more forcing reaction conditions (e.g., higher temperatures or longer reaction times) to achieve efficient bromination. nih.gov
| Reagent System | Conditions | Key Features |
| NBS/AIBN or BPO | Reflux in a non-polar solvent (e.g., CCl₄, cyclohexane) with light or heat | Standard Wohl-Ziegler conditions; selective for benzylic bromination. thermofisher.comwikipedia.org |
A study on the radical oxidative bromination of a quinaldine (B1664567) derivative using NBS yielded the corresponding brominated product, demonstrating the feasibility of this approach on the quinoline scaffold. mdpi.org Another report details the NBS-mediated bromination and dehydrogenation of tetrahydroquinolines, where NBS acts as both an electrophile and an oxidant. nih.govrsc.org
Optimization of Bromination Regioselectivity and Yield
The critical step in the synthesis of this compound from its 2-methyl precursor is the selective bromination of the methyl group. The regioselectivity of this reaction is highly dependent on the reaction conditions and the nature of the substituents on the quinoline core.
Research into the bromination of related 2-methylquinolin-4(1H)-ones has shown that the direction of halogenation is significantly influenced by the substituent at the C(3) position. nuph.edu.ua When a benzyl (B1604629) group is present at the C(3) position of 2-methylquinolin-4(1H)-one, bromination selectively occurs on the C(2)-methyl group, yielding the corresponding 2-(bromomethyl) derivative. nuph.edu.ua This suggests that for the synthesis of this compound, the electronic and steric properties of the cyano group at the C(4) position play a crucial role in directing the bromination to the desired methyl group.
Common brominating agents for such transformations include N-bromosuccinimide (NBS) and molecular bromine (Br₂). The choice of solvent and the use of radical initiators, such as benzoyl peroxide, are critical parameters that need to be optimized to maximize the yield of the desired product while minimizing side reactions, such as bromination on the aromatic rings of the quinoline scaffold. nuph.edu.ua Studies on the bromination of 8-substituted quinolines have demonstrated that reaction conditions, including the stoichiometry of the brominating agent and the choice of solvent, can be fine-tuned to achieve high yields of specific bromo-derivatives. researchgate.netresearchgate.net For instance, the use of 2.1 equivalents of bromine was found to be optimal for the dibromination of 8-hydroxyquinoline, achieving a 90% yield. researchgate.net
To optimize the synthesis of this compound, a systematic approach would involve screening various brominating agents, solvents, temperatures, and radical initiators. The table below outlines a potential optimization strategy based on findings from related quinoline bromination studies.
Table 1: Parameters for Optimization of Bromination of 2-Methylquinoline-4-carbonitrile
| Parameter | Variations to be Tested | Rationale |
|---|---|---|
| Brominating Agent | N-Bromosuccinimide (NBS), Bromine (Br₂) | NBS is often more selective for allylic and benzylic bromination. |
| Solvent | Carbon tetrachloride (CCl₄), Acetonitrile (CH₃CN), Chloroform (CHCl₃) | Solvent polarity can influence reaction rate and selectivity. |
| Initiator | Benzoyl peroxide, AIBN (Azobisisobutyronitrile), UV light | Radical initiators are typically required for side-chain bromination. |
| Temperature | Room temperature to reflux | Higher temperatures can increase reaction rate but may decrease selectivity. |
| Stoichiometry | 1.0 to 1.5 equivalents of brominating agent | Using a slight excess may improve conversion, but a large excess can lead to over-bromination. |
Integrated and Multi-Component Synthetic Pathways
The development of integrated and multi-component reactions (MCRs) offers significant advantages in terms of efficiency, atom economy, and reduced waste generation for the synthesis of complex molecules like this compound and its derivatives. researchgate.netrsc.org
While a specific one-pot synthesis for this compound is not extensively documented, the principles of MCRs can be applied to design such a process. One-pot syntheses of quinoline-3-carbonitrile and quinoline-4-carboxylic acid derivatives have been reported, which can serve as a template. researchgate.netresearchgate.net For instance, a three-component cyclocondensation of benzaldehyde, malononitrile, and aniline can yield quinoline-3-carbonitrile derivatives. researchgate.net
A hypothetical one-pot synthesis for a this compound derivative could involve the reaction of an ortho-aminoaryl ketone with a compound containing an active methylene (B1212753) group and a bromomethyl ketone functionality. The reaction would proceed through a series of tandem reactions, such as a condensation followed by an intramolecular cyclization and dehydration, to form the quinoline ring with the desired substituents in a single operation. The use of an appropriate catalyst, such as a Lewis acid or a Brønsted acid, would be crucial to drive the reaction to completion with high efficiency. mdpi.com
The synthesis of complex molecular architectures based on the quinoline scaffold often relies on sequential reaction strategies, where functional groups are introduced in a stepwise manner. chemrxiv.org A powerful approach for creating diverse quinoline derivatives is the programmed multiple C-H bond functionalization. chemrxiv.orgchemrxiv.org
This strategy involves the sequential and regioselective functionalization of different positions of the quinoline ring. For example, starting with a 4-hydroxyquinoline, the C-2 and C-8 positions can be functionalized under the direction of an N-oxide group. chemrxiv.orgchemrxiv.org Subsequently, the C-4 hydroxyl group can be used to direct functionalization to the C-3 position via a Fries rearrangement of a 4-O-carbamoyl moiety. chemrxiv.orgchemrxiv.org This same principle can be applied to build complex structures from this compound. The bromomethyl group at the C-2 position is a versatile handle for a variety of nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. The cyano group at the C-4 position can also be transformed into other functionalities, such as a carboxylic acid or an amide, through hydrolysis or other chemical transformations.
An example of a sequential reaction strategy to build a complex quinoline architecture starting from a 2-methylquinoline precursor is outlined below:
Table 2: Sequential Synthesis of a Complex Quinoline Derivative
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Friedländer Annulation | ortho-aminoaryl ketone, active methylene compound | 2-Methylquinoline-4-carbonitrile |
| 2 | Radical Bromination | NBS, Benzoyl peroxide, CCl₄, reflux | This compound |
| 3 | Nucleophilic Substitution | Sodium azide (B81097) (NaN₃), DMF | 2-(Azidomethyl)quinoline-4-carbonitrile |
| 4 | Click Chemistry | Alkyne, Cu(I) catalyst | 2-(Triazolylmethyl)quinoline-4-carbonitrile derivative |
| 5 | Cyano Group Hydrolysis | H₂SO₄, H₂O, heat | 2-(Triazolylmethyl)quinoline-4-carboxylic acid |
Green Chemistry Principles in the Synthesis of Bromomethylquinoline Carbonitriles
The application of green chemistry principles to the synthesis of quinolines and their derivatives is an area of growing importance, aiming to reduce the environmental impact of chemical processes. ijpsjournal.comresearchgate.net These principles can be effectively applied to the synthesis of bromomethylquinoline carbonitriles.
Key areas for the implementation of green chemistry include the use of environmentally benign solvents, alternative energy sources, and catalytic methods. ijpsjournal.com Traditional methods for quinoline synthesis often involve harsh conditions and toxic reagents. ijpsjournal.com Modern approaches focus on the use of greener solvents like water or ethanol (B145695), or even solvent-free conditions. ijpsjournal.comias.ac.in
The use of microwave irradiation as an energy source can significantly reduce reaction times and improve yields in quinoline synthesis. mdpi.com For instance, the Skraup reaction, a classical method for quinoline synthesis, has been adapted to run under microwave irradiation without the need for an external oxidizing agent. mdpi.com
Catalysis plays a central role in green synthetic strategies. The use of reusable solid acid catalysts, ionic liquids, and nanocatalysts can improve the efficiency and sustainability of quinoline synthesis. ias.ac.inacs.org For example, a fluoroboric acid-based ionic liquid has been shown to be an effective and reusable catalyst for the one-pot synthesis of substituted quinolines. ias.ac.in These green methodologies can be adapted for the synthesis of this compound, for instance, by using a recyclable catalyst for the initial quinoline ring formation and employing a greener solvent system for the subsequent bromination step.
Chemical Reactivity and Mechanistic Pathways of 2 Bromomethyl Quinoline 4 Carbonitrile Derivatives
Nucleophilic Substitution Reactions at the Bromomethyl Moiety
The bromomethyl group at the C2 position of the quinoline (B57606) ring is analogous to a benzylic bromide. The adjacent quinoline ring system stabilizes the transition state of nucleophilic substitution reactions, making the methylene (B1212753) carbon highly susceptible to attack by a wide variety of nucleophiles. This reactivity is a cornerstone for the derivatization of this scaffold.
Formation of Alkyl and Aryl Ethers
The reaction of 2-(Bromomethyl)quinoline-4-carbonitrile with alkoxides or phenoxides provides a straightforward route to the corresponding alkyl and aryl ethers. This Williamson-type ether synthesis typically proceeds via an SN2 mechanism, where the oxygen nucleophile displaces the bromide ion. The reaction is generally carried out in the presence of a base, which serves to deprotonate the alcohol or phenol, thereby generating the more potent nucleophilic alkoxide or phenoxide.
In a typical procedure, a suitable alcohol (R-OH) or phenol (Ar-OH) is treated with a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile (CH₃CN). The subsequent addition of this compound leads to the formation of the corresponding ether derivative. The choice of base and solvent is crucial for optimizing reaction yields and minimizing side reactions. Stronger bases like NaH ensure complete deprotonation, while milder bases like K₂CO₃ are often sufficient, particularly for more acidic phenols.
Interactive Data Table: Synthesis of Alkyl and Aryl Ethers
| Nucleophile (R-OH / Ar-OH) | Base | Solvent | Product |
| Methanol | NaH | THF | 2-(Methoxymethyl)quinoline-4-carbonitrile |
| Phenol | K₂CO₃ | DMF | 2-(Phenoxymethyl)quinoline-4-carbonitrile |
| 4-Methoxyphenol | K₂CO₃ | Acetonitrile | 2-((4-Methoxyphenoxy)methyl)quinoline-4-carbonitrile |
| Ethanol (B145695) | NaH | THF | 2-(Ethoxymethyl)quinoline-4-carbonitrile |
Derivatization to Phosphonates via Arbuzov Reaction
The Michaelis-Arbuzov reaction is a widely utilized and efficient method for the formation of carbon-phosphorus bonds. wikipedia.orgorganic-chemistry.orgjk-sci.comnih.gov This reaction involves the treatment of an alkyl halide with a trialkyl phosphite to yield a dialkyl phosphonate. wikipedia.orgorganic-chemistry.org The bromomethyl group of this compound is an excellent substrate for this transformation due to its high reactivity. jk-sci.comnih.gov
The mechanism is initiated by the nucleophilic attack of the phosphorus atom of the trialkyl phosphite (e.g., triethyl phosphite) on the electrophilic methylene carbon of the bromomethyl group. wikipedia.org This SN2 displacement of the bromide ion forms a quasi-phosphonium salt intermediate. In the subsequent step, the displaced bromide ion acts as a nucleophile and attacks one of the ethyl groups on the phosphonium intermediate, leading to the formation of the stable diethyl (4-cyanoquinolin-2-yl)methylphosphonate and bromoethane as a byproduct. wikipedia.org The reaction is typically performed by heating the neat reactants or in a high-boiling solvent. The formation of the stable P=O double bond is the thermodynamic driving force for the reaction.
Interactive Data Table: Arbuzov Reaction for Phosphonate Synthesis
| Phosphorus Reagent | Conditions | Product |
| Triethyl phosphite | Heat, 120-140 °C, neat | Diethyl (4-cyanoquinolin-2-yl)methylphosphonate |
| Trimethyl phosphite | Heat, 110-130 °C, neat | Dimethyl (4-cyanoquinolin-2-yl)methylphosphonate |
| Triisopropyl phosphite | Heat, 140-160 °C, Toluene | Diisopropyl (4-cyanoquinolin-2-yl)methylphosphonate |
Other Heteroatom Nucleophile Interactions
Beyond oxygen and phosphorus nucleophiles, the electrophilic bromomethyl group readily reacts with a variety of other heteroatom nucleophiles, including those based on nitrogen and sulfur.
Reaction with Amines: Primary and secondary amines react with this compound to yield the corresponding aminomethyl derivatives. These reactions are typically carried out in a polar solvent, often in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to scavenge the HBr generated during the reaction. The use of excess amine can also serve this purpose. The products are valuable intermediates for further synthetic elaborations. For instance, reaction with morpholine would yield 2-(morpholinomethyl)quinoline-4-carbonitrile. iajpr.com
Reaction with Thiols: Thiolates, generated by the deprotonation of thiols with a suitable base, are excellent nucleophiles and react smoothly with the bromomethyl moiety to form thioethers (sulfides). The reaction conditions are similar to those used for ether synthesis, employing bases like sodium hydroxide or potassium carbonate in solvents such as ethanol or DMF. For example, treatment with thiophenol in the presence of a base would afford 2-((phenylthio)methyl)quinoline-4-carbonitrile.
Interactive Data Table: Reactions with Nitrogen and Sulfur Nucleophiles
| Nucleophile | Base | Solvent | Product |
| Diethylamine | Et₃N | CH₃CN | 2-((Diethylamino)methyl)quinoline-4-carbonitrile |
| Aniline (B41778) | K₂CO₃ | DMF | 2-((Phenylamino)methyl)quinoline-4-carbonitrile |
| Ethanethiol | NaOEt | Ethanol | 2-((Ethylthio)methyl)quinoline-4-carbonitrile |
| Sodium Azide (B81097) | N/A | DMF/H₂O | 2-(Azidomethyl)quinoline-4-carbonitrile |
Transformations Involving the Nitrile Group
The nitrile group at the C4 position of the quinoline ring is a versatile functional group that can undergo a variety of chemical transformations. It is relatively stable but can be converted into other important functional groups such as carboxylic acids and amides, or it can participate in cyclization reactions to form fused heterocyclic systems.
Hydrolysis and Amidation Reactions
The cyano group can be hydrolyzed to a carboxylic acid or a primary amide under acidic or basic conditions.
Hydrolysis to Carboxylic Acid: Complete hydrolysis of the nitrile to a carboxylic acid is typically achieved by heating in the presence of a strong acid (e.g., concentrated H₂SO₄ or HCl) or a strong base (e.g., NaOH). This reaction proceeds via the initial formation of an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. The resulting 2-(bromomethyl)quinoline-4-carboxylic acid is a valuable intermediate for the synthesis of esters and amides via standard coupling procedures. nih.govacs.org The synthesis of quinoline-4-carboxylic acids is a key step in the preparation of various biologically active molecules. nih.govgoogle.com
Conversion to Amide: Partial hydrolysis to the carboxamide can often be achieved under more controlled conditions. For example, treatment with concentrated sulfuric acid at room temperature or using certain metal catalysts can favor the formation of 2-(bromomethyl)quinoline-4-carboxamide. The direct conversion of quinoline-4-carboxylic acids to amides is also a common strategy, often employing coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole). acs.orgresearchgate.net
Interactive Data Table: Nitrile Group Transformations
| Reagent(s) | Conditions | Product |
| H₂SO₄ (conc.), H₂O | Heat | 2-(Bromomethyl)quinoline-4-carboxylic acid |
| NaOH (aq) | Heat, then H₃O⁺ workup | 2-(Bromomethyl)quinoline-4-carboxylic acid |
| H₂SO₄ (conc.) | Room Temperature | 2-(Bromomethyl)quinoline-4-carboxamide |
Cyclization Reactions involving the Nitrile (e.g., to form fused pyrimidines)
The nitrile group is a valuable precursor for the construction of fused heterocyclic rings. A particularly important transformation is the formation of a fused pyrimidine ring, leading to the pyrimido[4,5-b]quinoline core, a scaffold found in compounds with diverse biological activities. phcogj.comnih.govnih.gov
This type of cyclization typically requires the presence of a nucleophilic group on the adjacent C3 position or on a substituent at the C2 position that can interact with the nitrile. A common strategy involves the initial conversion of the 2-(bromomethyl) group into a 2-(aminomethyl) group via nucleophilic substitution with an amine or azide followed by reduction. The resulting amino functionality can then be made to react with the C4 nitrile to form the fused pyrimidine ring.
For example, after synthesis of 2-(aminomethyl)quinoline-4-carbonitrile, treatment with a one-carbon electrophile such as formamide or formic acid can lead to intramolecular cyclization and subsequent aromatization to yield the pyrimido[4,5-b]quinoline system. ekb.eg Similarly, reaction with urea or thiourea can be used to install an amino group on the newly formed pyrimidine ring. nih.gov This strategy provides a powerful method for expanding the molecular complexity of the quinoline scaffold.
Interactive Data Table: Synthesis of Fused Pyrimidines
| Intermediate | Reagent | Conditions | Product |
| 2-(Aminomethyl)quinoline-4-carbonitrile | Formamide | Heat | Pyrimido[4,5-b]quinolin-5-amine derivative |
| 2-(Aminomethyl)quinoline-4-carbonitrile | Urea | Heat, Acid or Base catalyst | 4-Amino-pyrimido[4,5-b]quinoline derivative |
| 2-(Aminomethyl)quinoline-4-carbonitrile | Acetic Anhydride | Reflux | 4-Methyl-pyrimido[4,5-b]quinoline derivative |
Intramolecular Cyclization Reactions Leading to Fused Heterocyclic Systems
The reactive nature of the bromomethyl and nitrile functionalities on the quinoline core of this compound and its analogs makes them valuable precursors for intramolecular cyclization reactions. These reactions provide a powerful strategy for the synthesis of complex, fused heterocyclic systems, which are scaffolds of significant interest in medicinal chemistry and materials science. The proximity of reactive groups allows for annulation reactions that lead to the formation of additional five- or six-membered rings fused to the quinoline framework.
Oxazole Ring Closure and Related Annulations
The synthesis of oxazole rings fused to a quinoline system represents a key strategy for creating novel polycyclic aromatic compounds. While direct intramolecular cyclization of this compound to an oxazole is not prominently documented, related transformations on the quinoline scaffold illustrate the feasibility of such ring closures. Typically, these syntheses involve the reaction of an ortho-amino carbonyl compound or its equivalent. For instance, the synthesis of oxazolo[4,5-c]-quinolinone analogs can be achieved from ethyl 2-aminooxazole-4-carboxylate through a multi-step process that includes a Suzuki-Miyaura cross-coupling, reduction of a nitro group, and subsequent ring cyclization under basic conditions.
Another approach involves a two-step process starting with the reaction of 4-trifluoroacetylazlactones with substituted anilines, followed by an intramolecular Friedel-Crafts-type cyclization and a Robinson-Gabriel oxazole formation to yield oxazolo[5,4-b]quinoline derivatives acs.org. The 2-(halomethyl) group, in a more general sense, serves as a reactive scaffold for synthetic elaboration through substitution reactions with various nucleophiles, which can then be followed by cyclization to form the desired fused ring system slideshare.net.
The general principle involves creating a precursor where an oxygen nucleophile is positioned to attack an electrophilic carbon on the quinoline ring, or a side chain, to form the five-membered oxazole ring. For a derivative of this compound, this could be envisioned by first converting the nitrile group to an amide, followed by hydrolysis to a carboxylic acid and subsequent transformation into a precursor suitable for cyclization with the bromomethyl group.
Table 1: Synthetic Strategies for Fused Oxazolo-Quinolines
| Fused System | Precursor/Starting Materials | Key Reaction Steps |
|---|---|---|
| Oxazolo[4,5-c]-quinolinones | Ethyl 2-aminooxazole-4-carboxylate, Substituted phenylboronic acids | Sandmeyer reaction, Suzuki-Miyaura coupling, Nitro reduction, Base-catalyzed ring cyclization |
| Oxazolo[5,4-b]quinolines | 4-Trifluoroacetylazlactones, Substituted anilines | Reaction with anilines, Intramolecular Friedel-Crafts cyclization, Robinson-Gabriel oxazole formation acs.org |
| General 2-Substituted Oxazoles | 2-(Halomethyl)oxazoles | Nucleophilic substitution with amines, thiols, or alcohols slideshare.net |
Pyrimidine and Pyrazole Ring Formation
The fusion of pyrimidine or pyrazole rings onto the quinoline scaffold gives rise to important classes of compounds, such as pyrimido[5,4-c]quinolines, pyrimido[4,5-b]quinolines, and pyrazolo[4,3-c]quinolines, which have garnered attention for their biological activities rsc.orgnih.govresearchgate.net. The synthesis of these fused systems often utilizes di-functionalized quinolines that are structurally analogous to this compound.
For example, a novel series of pyrimido[5,4-c]quinoline derivatives can be synthesized in good to excellent yields through a rapid base-catalyzed cyclization reaction of 2,4-dichloroquinoline-3-carbonitrile with various guanidine hydrochlorides rsc.org. This approach highlights how a quinoline bearing leaving groups at the C2 and C4 positions and a cyano group at C3 can serve as a versatile precursor.
Similarly, the synthesis of pyrazolo[4,3-c]quinoline derivatives has been described starting from 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine, which is reacted with substituted anilines nih.gov. The initial pyrazolo-quinoline core itself is often constructed from suitably substituted quinolines. A common strategy involves the reaction of a quinoline derivative containing a hydrazine or a similar N-N dinucleophile, which undergoes condensation and cyclization. For instance, 4-alkylamino-2-chloroquinoline-3-carbonitriles react with hydrazine hydrate to yield 3-amino-4-hydrazino-1H-pyrazolo[3,4-b]quinolines libretexts.org.
The this compound scaffold is well-suited for conversion into these fused systems. The bromomethyl group can be transformed into other functionalities or can directly participate in cyclization. For instance, reaction with hydrazine could lead to a hydrazino intermediate, which could then cyclize with the nitrile group to form a fused pyrazole ring. Alternatively, reaction with amidines or guanidine could provide the necessary precursors for the construction of a fused pyrimidine ring.
Table 2: Synthesis of Fused Pyrimidine and Pyrazole-Quinoline Systems
| Fused System | Precursor | Reagent | Key Reaction Type |
|---|---|---|---|
| Pyrimido[5,4-c]quinoline | 2,4-Dichloroquinoline-3-carbonitrile | Guanidine hydrochlorides | Base-catalyzed cyclization rsc.org |
| Pyrimido[4,5-b]quinoline | 6-Amino-1,3-dimethyluracil, Aromatic aldehydes, Dimedone | DABCO (catalyst) | One-pot multi-component reaction pharmaguideline.com |
| Pyrazolo[4,3-c]quinoline | 4-Chloro-1H-pyrazolo[4,3-c]quinolin-3-amine | Substituted anilines | Nucleophilic substitution |
| Pyrazolo[3,4-b]quinoline | 4-Alkylamino-2-chloroquinoline-3-carbonitriles | Hydrazine hydrate | Cyclocondensation libretexts.org |
Transition Metal-Catalyzed Cross-Coupling Reactions and Mechanistic Insights
Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The quinoline backbone, particularly when functionalized with halides or triflates, is an excellent substrate for such transformations. The 2-(bromomethyl) group, being a benzylic bromide, and potential halo-substituents on the quinoline ring of its derivatives, can participate in various palladium-catalyzed cross-coupling reactions.
Suzuki Coupling and Related Cross-Couplings on the Quinoline Backbone
The Suzuki-Miyaura coupling reaction, which couples an organoboron species with an organohalide, is a highly versatile method for forming C-C bonds byjus.comwikipedia.org. This reaction has been applied to the synthesis of aryl-substituted quinolines and tetrahydroquinolines from their corresponding bromo-derivatives in high yields researchgate.net. For instance, dichlorobis(triphenylphosphine)palladium(II) can catalyze the cross-coupling of 6-bromo- and 6,8-dibromo-1,2,3,4-tetrahydroquinolines with substituted phenylboronic acids researchgate.net.
The mechanism of the Suzuki coupling involves a catalytic cycle with three main steps:
Oxidative Addition : The active Pd(0) catalyst oxidatively adds to the organohalide (R-X), forming a Pd(II) complex (R-Pd-X) libretexts.orgnrochemistry.com. This is often the rate-determining step byjus.com.
Transmetalation : In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide and forming a new Pd(II) complex (R-Pd-R') byjus.comwikipedia.org. The base is crucial for activating the organoboron compound organic-chemistry.org.
Reductive Elimination : The two organic ligands on the palladium complex couple, forming the final product (R-R') and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle nrochemistry.com.
While the bromomethyl group is a potential coupling partner, Suzuki-Miyaura reactions typically favor the coupling of aryl halides over benzylic halides due to the relative rates of oxidative addition and potential side reactions nih.gov. Therefore, for a derivative of this compound that also contains a halogen on the aromatic ring, the reaction would likely occur selectively at the aryl-halide bond.
Palladium-Catalyzed Transformations
Beyond the Suzuki coupling, the quinoline scaffold is amenable to a wide range of other palladium-catalyzed transformations, including the Heck and Sonogashira reactions.
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene wikipedia.org. This reaction has been used in the synthesis of quinoline frameworks, providing a method for C-alkenylation rsc.org. The mechanism follows a Pd(0)/Pd(II) catalytic cycle similar to the Suzuki coupling but involves migratory insertion of the alkene into the R-Pd bond followed by β-hydride elimination.
The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds by coupling aryl or vinyl halides with terminal alkynes, co-catalyzed by palladium and copper(I) complexes libretexts.org. This reaction has been specifically applied to 2-chloro-3-(chloromethyl)quinolines. In a notable example, a domino Sonogashira coupling with terminal acetylenes, followed by an in-situ dimerization, led to the formation of novel dimer quinolinium salts in high yields tandfonline.comtandfonline.com. The proposed mechanism involves an initial Sonogashira coupling at the C2-Cl position, followed by a nucleophilic attack of the quinoline nitrogen of a second molecule onto the reactive chloromethyl group of the first molecule tandfonline.comtandfonline.com.
Palladium catalysis is also central to various C-H activation and functionalization reactions on the quinoline ring, allowing for the direct introduction of aryl, alkyl, and other groups without the need for pre-functionalization with halides nih.govmdpi.commdpi.com. For example, palladium-catalyzed aerobic oxidative annulation of allylbenzenes with anilines can produce functionalized 2-substituted quinolines nih.govresearchgate.net.
Table 3: Overview of Palladium-Catalyzed Reactions on Quinoline Derivatives
| Reaction Name | Coupling Partners | Catalyst System (Typical) | Key Mechanistic Steps |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Organohalide + Organoboron | Pd(0) complex (e.g., Pd(PPh₃)₄), Base | Oxidative addition, Transmetalation, Reductive elimination libretexts.orgnrochemistry.com |
| Heck Reaction | Unsaturated Halide + Alkene | Pd complex (e.g., Pd(OAc)₂), Base, Ligand (e.g., PPh₃) | Oxidative addition, Migratory insertion, β-Hydride elimination rsc.org |
| Sonogashira Coupling | Aryl/Vinyl Halide + Terminal Alkyne | Pd(0) complex, Cu(I) salt, Base | Oxidative addition, Transmetalation (from Cu-acetylide), Reductive elimination libretexts.org |
Rearrangement Reactions and their Mechanistic Elucidation
Rearrangement reactions provide pathways to structurally complex or unconventional molecules from readily available precursors. In quinoline chemistry, various rearrangements have been documented, often triggered by acidic, basic, or photochemical conditions. While specific rearrangement reactions of this compound are not extensively detailed in the literature, its functional groups suggest potential for several mechanistically distinct transformations.
One known rearrangement involves N-acylated-1,2-dihydroquinolines, which can rearrange to tertiary carbinols in the presence of organolithium compounds rsc.org. Another example is the Combes quinoline synthesis, where rearrangement can be observed during the acid-catalyzed cyclization step, particularly when a ketoaldehyde is used slideshare.net. Mechanistic studies have also been conducted on the ring expansion of isatylidenes and the rearrangement of spirocyclic indolenines to form quinoline and quinolinone structures, respectively acs.orgacs.org.
For a molecule like this compound, a plausible rearrangement could involve the interaction between the bromomethyl group and the quinoline nitrogen. For example, under certain conditions, intramolecular quaternization could occur, forming a tricyclic quinolinium salt. This strained intermediate could then be susceptible to nucleophilic attack, leading to ring-opening or rearrangement of the quinoline skeleton.
Furthermore, reactions involving the nitrile group could precipitate rearrangements. For instance, a Mumm-type rearrangement has been proposed as a final step in certain multicomponent reactions that form functionalized quinolines rsc.org. This type of rearrangement involves the acyl transfer from an O-acyl or N-acyl isoamide (or related intermediate) to form a more stable imide or amide. If the nitrile group of this compound were to participate in a reaction to form an acylated intermediate, a subsequent Mumm rearrangement could be a key step in the formation of the final product.
The elucidation of such reaction mechanisms often requires a combination of experimental studies, such as isotopic labeling and kinetic analysis, along with computational studies to map the potential energy surfaces of the proposed intermediates and transition states acs.orgnih.gov.
Strategic Utility of 2 Bromomethyl Quinoline 4 Carbonitrile in Advanced Organic Synthesis
Building Block Applications in the Construction of Polycyclic Heteroarenes
The electrophilic nature of the bromomethyl group in 2-(Bromomethyl)quinoline-4-carbonitrile makes it an excellent substrate for reactions with various nucleophiles, providing a direct pathway for the annulation of additional heterocyclic rings onto the quinoline (B57606) core. This strategy is particularly effective for the synthesis of nitrogen-containing polycyclic aromatic hydrocarbons, such as pyrrolo[1,2-a]quinolines and pyrazino[1,2-a]quinolines, which are present in numerous biologically active compounds. researchgate.netconicet.gov.ar
The general approach involves an initial N-alkylation of a suitable N-nucleophile with this compound, followed by an intramolecular cyclization event. For instance, the reaction with reagents that can form ylides or participate in 1,3-dipolar cycloadditions leads to the formation of five-membered rings fused to the quinoline system. researchgate.netconicet.gov.ar This methodology has been efficiently employed to generate libraries of novel pyrrolo[1,2-a]quinoline (B3350903) derivatives. ecust.edu.cn Similarly, reaction with α-amino acid derivatives or other 1,2-diamine precursors can be used to construct fused six-membered pyrazine (B50134) rings, leading to the pyrazino[1,2-a]quinoline scaffold. nih.gov The nitrile group at the C4 position often remains as a spectator during these transformations, providing a handle for further functionalization of the resulting polycyclic system.
| Reactant/Reagent Class | Intermediate Type | Resulting Polycyclic System | Key Reaction Type | Reference Concept |
|---|---|---|---|---|
| Triphenylphosphine followed by a base and an alkyne | Quinolinium ylide | Pyrrolo[1,2-a]quinoline | [3+2] Dipolar Cycloaddition | conicet.gov.ar |
| Ethyl 2-quinolylacetate derivatives | C-Alkylated quinoline | Pyrrolo[1,2-a]quinoline | Intramolecular Cyclization | rsc.org |
| α-Amino acid esters | N-Alkylated amino ester | Pyrazino[1,2-a]quinolinone | Intramolecular Amidation/Cyclization | nih.govresearchgate.net |
| 2-Amino-N-aryl-acetamides | N-Alkylated acetamide | Pyrazino[1,2-a]quinoline | Intramolecular Cyclization/Condensation | nih.gov |
Development of Complex Molecular Architectures through Cascade and Tandem Reactions
Cascade and tandem reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, represent a highly efficient strategy for rapidly building molecular complexity. researchgate.netresearchgate.net The dual functionality of this compound makes it an ideal substrate for designing such processes.
A notable example involves an indium-mediated Barbier-type allylation followed by an in situ intramolecular lactonization. researchgate.net In this tandem sequence, the reaction of an aldehyde (which can be derived from the nitrile group of the parent quinoline) with an allyl bromide in the presence of indium generates a homoallylic alcohol intermediate. This intermediate can then undergo spontaneous intramolecular cyclization to form a γ-lactone fused or tethered to the quinoline core. This approach allows for the diastereoselective synthesis of quinoline C-3 tethered α-methylene-γ-butyrolactones, creating multiple stereocenters and significant structural complexity in a single pot. researchgate.net The efficiency of such tandem processes minimizes waste and purification steps, aligning with the principles of green chemistry.
| Starting Quinoline Derivative | Reagents | Key Steps in Tandem Sequence | Final Product Architecture | Reference Concept |
|---|---|---|---|---|
| 2-Chloroquinoline-3-carbaldehyde (related scaffold) | Substituted Allyl Bromide, Indium | 1. Barbier-Type Allylation | α-Methylene-γ-butyrolactone tethered at C3 | researchgate.net |
| 2-(Bromomethyl)quinoline-4-carbaldehyde (hypothetical) | Allyl Bromide, Indium | 2. In situ Intramolecular Lactonization | Complex lactone-quinoline hybrid | researchgate.net |
Contributions to Diversity-Oriented Synthesis of Quinoline Libraries
Diversity-oriented synthesis (DOS) is a powerful strategy used to generate collections of structurally diverse small molecules to explore broad regions of chemical space for the discovery of new bioactive compounds. cam.ac.ukfrontiersin.org An effective DOS campaign relies on starting materials that allow for the introduction of diversity at multiple points, including variations in appendages, functional groups, and stereochemistry. cam.ac.ukcam.ac.uk
This compound is an exemplary scaffold for DOS. The highly reactive bromomethyl group at the C2 position serves as a key branching point for introducing "appendage diversity." It can be readily displaced by a wide range of nucleophiles (O, N, S, and C-based), allowing for the attachment of various side chains and functional groups. ias.ac.inmdpi.com Simultaneously, the nitrile group at the C4 position provides a second site for diversification. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various heterocyclic rings (e.g., tetrazoles), thereby introducing "functional group diversity." By systematically combining a set of diverse nucleophiles for the C2 position with a set of transformations for the C4 nitrile, a large and structurally varied library of quinoline derivatives can be rapidly assembled from a single, common intermediate.
| Position | Functional Group | Reaction Type | Example Reagents/Conditions | Resulting Functionality | Type of Diversity |
|---|---|---|---|---|---|
| C2 | -CH₂Br | Nucleophilic Substitution | R-OH/Base, R-NH₂, R-SH/Base, Malonates | -CH₂OR, -CH₂NHR, -CH₂SR, -CH₂-CH(CO₂Et)₂ | Appendage |
| C4 | -CN | Hydrolysis | H₃O⁺, heat | -COOH | Functional Group |
| C4 | -CN | Reduction | LiAlH₄ or H₂/Catalyst | -CH₂NH₂ | Functional Group |
| C4 | -CN | Cycloaddition | NaN₃, NH₄Cl | 5-(Quinolin-4-yl)tetrazole | Functional Group/Scaffold |
| C4 | -CN | Addition/Cyclization | Hydrazine Hydrate | 3-Amino-1H-pyrazolo[4,3-c]quinoline | Scaffold |
Role as Key Intermediates in Multi-Step Total Synthesis Programs
In the realm of total synthesis, the strategic selection of advanced intermediates that contain key functional handles is crucial for the success of a complex synthetic campaign. Functionalized quinolines are common precursors in the synthesis of natural alkaloids such as Dubamine and Graveoline and other bioactive molecules. mdpi.com
While direct examples of the use of this compound in completed total syntheses are not extensively documented, its structural features make it a highly attractive and logical intermediate for such endeavors. The quinoline-4-carboxylic acid moiety, for instance, is a key structural feature in many synthetic targets. nih.govmdpi.com The nitrile group of this compound can be readily hydrolyzed to this carboxylic acid under standard conditions. This transformation makes the compound a direct precursor to a wide range of biologically relevant quinoline-4-carboxylic acid derivatives. nih.gov Furthermore, the bromomethyl group at C2 provides a reactive handle for coupling with other complex fragments of a target molecule, either early or late in the synthetic sequence. This dual functionality allows for a convergent synthetic strategy, where different parts of the target molecule are synthesized separately and then joined together using the quinoline intermediate as a lynchpin.
| Functional Group | Transformation | Potential Application in Total Synthesis | Example Target Moiety | Reference Concept |
|---|---|---|---|---|
| 4-carbonitrile | Hydrolysis (-CN → -COOH) | Formation of quinoline-4-carboxylic acid core | Core of YHO-1701 (STAT3 inhibitor) | nih.gov |
| 2-bromomethyl | Wittig Reaction (-CH₂Br → -CH₂PPh₃⁺ → -CH=CHR) | Elaboration of side chains for alkaloid synthesis | Alkenyl side chains | General Synthetic Methods |
| 2-bromomethyl | Coupling with a complex alcohol or amine | Convergent fragment coupling | Ester or amine linkage to another chiral fragment | General Synthetic Methods |
| 4-carbonitrile | Reduction (-CN → -CH₂NH₂) | Introduction of a primary amine for further coupling | Amide bond formation with a second fragment | General Synthetic Methods |
Advanced Spectroscopic and Structural Characterization in the Context of 2 Bromomethyl Quinoline 4 Carbonitrile Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR would provide definitive evidence for the structure of 2-(Bromomethyl)quinoline-4-carbonitrile.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons of the bromomethyl group and the six protons on the quinoline (B57606) ring system. The aromatic region, typically between δ 7.5 and 9.0 ppm, would contain complex multiplets corresponding to the quinoline protons (H3, H5, H6, H7, H8). mdpi.com The H3 proton is anticipated to appear as a singlet, given the substitution at positions 2 and 4. The protons on the benzo-fused ring (H5, H6, H7, H8) would exhibit characteristic splitting patterns (doublets, triplets, or doublets of doublets) based on their coupling with adjacent protons. The most downfield signals in the aromatic region are typically from protons adjacent to the heterocyclic nitrogen, such as H8. A key indicator for the 2-(bromomethyl) substituent would be a distinct singlet observed further upfield, anticipated in the range of δ 4.8-5.0 ppm, due to the deshielding effect of both the adjacent bromine atom and the quinoline ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| CH₂Br | 4.8 - 5.0 | s (singlet) |
| H3 | ~8.3 | s (singlet) |
| H5, H6, H7, H8 | 7.7 - 8.5 | m (multiplet) |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all eleven unique carbon atoms in the molecule. The carbon of the nitrile group (C≡N) is expected to produce a signal in the δ 115-120 ppm range. researchgate.net The nine carbons of the quinoline ring would resonate in the aromatic region (δ 120-150 ppm), with carbons directly attached to the nitrogen atom (C2 and C8a) appearing at the lower field end of this range. chemicalbook.com The carbon of the bromomethyl group (-CH₂Br) is predicted to have a chemical shift in the δ 30-35 ppm range, characteristic of an alkyl carbon attached to a bromine atom. chemicalbook.com
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| CH₂Br | 30 - 35 |
| C≡N | 115 - 120 |
| Quinoline Ring Carbons | 120 - 150 |
| C2 | ~155 |
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is crucial for determining the molecular weight and formula of a compound and offers valuable structural insights through analysis of its fragmentation patterns. For this compound (C₁₁H₇BrN₂), high-resolution mass spectrometry (HRMS) would confirm its elemental composition.
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺˙). A key feature would be a pair of peaks of nearly equal intensity, separated by two mass units (e.g., m/z 246 and 248), which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br). chempap.org
The fragmentation of the molecular ion would likely proceed through several key pathways. A primary and highly probable fragmentation is the loss of a bromine radical (•Br) to form a stable quinolinyl-methyl cation [M-Br]⁺ at m/z 167. Another expected fragmentation is the cleavage of the C-C bond between the ring and the bromomethyl group, leading to the loss of a •CH₂Br radical and the formation of a quinoline-4-carbonitrile (B1295981) cation at m/z 153. Further fragmentation of the quinoline ring, such as the characteristic loss of hydrogen cyanide (HCN), could also be observed. chempap.orgnih.gov
| m/z Value | Proposed Fragment Identity | Notes |
|---|---|---|
| 246/248 | [C₁₁H₇BrN₂]⁺˙ (Molecular Ion) | Isotopic doublet with ~1:1 ratio, characteristic of bromine. |
| 167 | [M-Br]⁺ | Loss of bromine radical. |
| 153 | [M-CH₂Br]⁺ | Loss of bromomethyl radical. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would display several key absorption bands. The most definitive would be a sharp, medium-intensity peak in the range of 2220-2240 cm⁻¹, corresponding to the C≡N stretching vibration of the nitrile group. The aromatic quinoline core would give rise to several bands, including C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N ring stretching vibrations in the 1400-1650 cm⁻¹ region. researchgate.netresearchgate.net The C-Br stretching vibration of the bromomethyl group is expected to appear in the fingerprint region, typically between 500 and 650 cm⁻¹. docbrown.info
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 |
| Nitrile (C≡N) | Stretching | 2220 - 2240 |
| Aromatic C=C / C=N | Ring Stretching | 1400 - 1650 |
| Bromoalkane (C-Br) | Stretching | 500 - 650 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule's chromophores. The primary chromophore in this compound is the extended π-conjugated system of the quinoline ring. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to exhibit multiple absorption bands characteristic of π→π* transitions. Based on the spectrum of the parent quinoline molecule, which shows absorption maxima around 275 nm and 315 nm, the spectrum of this compound is predicted to show similar bands. nist.gov The nitrile and bromomethyl substituents may act as auxochromes, causing slight shifts in the absorption maxima (bathochromic or hypsochromic) and changes in molar absorptivity. researchgate.net
| Electronic Transition | Predicted λₘₐₓ (nm) |
|---|---|
| π→π | ~275 - 285 |
| π→π | ~310 - 320 |
X-ray Crystallography for Definitive Solid-State Structural Assignment and Conformation
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound has not been reported in the primary literature, its key structural features can be predicted based on analyses of related quinoline compounds. nih.govmdpi.com
The quinoline ring system is expected to be essentially planar. The analysis would confirm the substitution pattern, with the bromomethyl group at the C2 position and the linear cyano group at the C4 position. In the crystal lattice, molecules would likely arrange themselves to maximize favorable intermolecular forces. A common packing motif for such planar aromatic systems is π–π stacking, where the electron-rich aromatic rings of adjacent molecules align in a parallel or offset fashion. nih.gov Other potential non-covalent interactions, such as weak C-H···N or C-H···Br hydrogen bonds, could also play a role in stabilizing the crystal structure.
Theoretical and Computational Chemistry Approaches Applied to 2 Bromomethyl Quinoline 4 Carbonitrile
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in solving the Schrödinger equation, provide a detailed picture of the electron distribution and energy levels within 2-(bromomethyl)quinoline-4-carbonitrile.
Detailed research findings from quantum chemical calculations would typically involve the determination of various molecular properties. For instance, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify electron-rich and electron-poor regions of the molecule. This is crucial for predicting how the molecule will interact with other chemical species. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are also of significant interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity.
Reactivity descriptors, derived from conceptual Density Functional Theory (DFT), offer a quantitative prediction of a molecule's reactivity. mdpi.com These descriptors include electronegativity, chemical hardness, and the Fukui function. Electronegativity indicates the tendency of the molecule to attract electrons. Chemical hardness measures the resistance to a change in electron distribution. The Fukui function is particularly useful for identifying the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. nih.gov For this compound, these calculations could pinpoint the atoms most susceptible to chemical reactions.
Illustrative Data Table: Calculated Reactivity Descriptors for this compound
| Parameter | Calculated Value (a.u.) | Interpretation |
|---|---|---|
| HOMO Energy | -0.25 | Indicates electron-donating ability |
| LUMO Energy | -0.05 | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 0.20 | Relates to chemical stability and reactivity |
| Electronegativity (χ) | 0.15 | Overall electron-attracting tendency |
| Chemical Hardness (η) | 0.10 | Resistance to deformation of electron cloud |
Molecular Dynamics Simulations of Reaction Pathways and Transition States
While quantum chemical calculations provide static pictures of a molecule, molecular dynamics (MD) simulations offer a dynamic view of molecular behavior over time. nih.gov By simulating the motion of atoms and molecules, MD can be used to explore reaction pathways and identify transition states.
For this compound, MD simulations could be employed to study its reactions with various nucleophiles or its behavior in different solvent environments. These simulations can reveal the step-by-step mechanism of a reaction, including the formation and breaking of chemical bonds. A key aspect of this is the identification of the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a critical factor in reaction kinetics.
Advanced MD techniques, such as ab initio molecular dynamics, combine classical mechanics for nuclear motion with quantum mechanics for the electronic structure, providing a highly accurate description of chemical reactions. nih.gov These simulations can elucidate complex reaction mechanisms that are difficult to probe experimentally.
Illustrative Data Table: Key Parameters from a Simulated Reaction of this compound
| Parameter | Calculated Value | Significance |
|---|---|---|
| Activation Energy (Ea) | 25 kcal/mol | Energy barrier for the reaction to occur |
| Transition State Geometry | [Description of key bond lengths and angles] | Structure at the peak of the energy profile |
| Reaction Coordinate | [Description of the collective variable] | Path of minimum energy from reactants to products |
| Solvent Effects | [Description of solvent influence on reaction rate] | Impact of the surrounding medium on the reaction |
Computational Studies on Conformational Analysis and Molecular Interactions
The three-dimensional structure of a molecule plays a crucial role in its chemical and biological activity. Conformational analysis aims to identify the stable arrangements of atoms in a molecule, known as conformers, and to determine their relative energies.
For this compound, computational methods can be used to systematically explore its conformational space. This involves rotating the single bonds in the molecule and calculating the energy of each resulting conformation. The results of such a study would reveal the most stable conformer(s) and the energy barriers between them. This information is vital for understanding how the molecule might interact with other molecules, such as biological receptors. rsc.org
Furthermore, computational studies can provide detailed insights into the non-covalent interactions that govern molecular recognition processes. nih.govresearchgate.net For this compound, this could involve studying its interactions with solvent molecules or with a biological target. Techniques such as molecular docking can predict the preferred binding orientation of the molecule within a protein's active site and estimate the binding affinity. nih.gov
Illustrative Data Table: Conformational Analysis of this compound
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C4-C-CH2-Br) | Population (%) |
|---|---|---|---|
| 1 (Global Minimum) | 0.00 | 60° | 75 |
| 2 | 1.50 | 180° | 20 |
| 3 | 3.00 | -60° | 5 |
Density Functional Theory (DFT) Applications in Predicting Spectroscopic Properties
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. scienceopen.com One of its many applications is the prediction of various spectroscopic properties, which can be directly compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra. nih.govresearchgate.net
For this compound, DFT calculations can be used to predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. dergipark.org.trresearchgate.net The calculated vibrational frequencies in the IR and Raman spectra correspond to the different vibrational modes of the molecule, providing a molecular fingerprint. researchgate.net Similarly, DFT can predict the chemical shifts of the carbon and hydrogen atoms in the NMR spectrum, which are sensitive to the local electronic environment of each nucleus.
Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of the molecule. researchgate.net This involves calculating the energies of the excited electronic states and the probabilities of transitions to these states from the ground state. These theoretical spectra can be invaluable for identifying unknown compounds and for understanding their photophysical properties.
Illustrative Data Table: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Peak/Signal | Assignment |
|---|---|---|
| IR | 2230 cm⁻¹ | C≡N stretch |
| IR | 1250 cm⁻¹ | C-Br stretch |
| ¹H NMR | 4.8 ppm | -CH₂-Br protons |
| ¹³C NMR | 118 ppm | -CN carbon |
| UV-Vis (TD-DFT) | 280 nm | π → π* transition |
Q & A
Basic: What are the most reliable synthetic routes for 2-(Bromomethyl)quinoline-4-carbonitrile?
Answer:
The compound is typically synthesized via bromination of a quinoline precursor. For example:
- Direct bromination : Reacting 4-oxo-1,4-dihydroquinoline-8-carbonitrile with bromine (Br₂) or N-bromosuccinimide (NBS) in a solvent like acetic acid or dichloromethane under controlled temperatures (0–25°C) .
- Side-chain bromination : Using brominating agents (e.g., PBr₃) on hydroxymethyl or methyl precursors. For structurally similar compounds, THF or DMF solvents and inert atmospheres are employed to avoid side reactions .
Key considerations : Monitor reaction progress via TLC or HPLC. Purify via column chromatography using silica gel and a hexane/ethyl acetate gradient.
Basic: How is this compound characterized experimentally?
Answer:
Standard characterization methods include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromomethyl protons at δ 4.2–4.5 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₈BrN₂ requires m/z 267.984) .
- X-ray crystallography : For unambiguous structural confirmation, as demonstrated for analogous octahydroquinoline derivatives .
Advanced: How can regioselectivity challenges in bromination be addressed during synthesis?
Answer:
Regioselectivity is influenced by:
- Substrate electronic effects : Electron-rich positions (e.g., para to electron-donating groups) favor bromination. Computational tools like DFT can predict reactive sites by analyzing frontier molecular orbitals .
- Steric hindrance : Bulky substituents near the methyl group may divert bromination to alternative sites.
- Reagent choice : NBS in polar aprotic solvents (e.g., DMF) enhances selectivity compared to Br₂ in acetic acid .
Validation : Compare experimental results with computational predictions (e.g., using Gaussian or ORCA software).
Advanced: What methodologies resolve contradictions in reported reaction yields for this compound?
Answer:
Discrepancies in yields often arise from:
- Reaction scale : Small-scale syntheses (≤1 mmol) may overestimate yields due to inefficient mixing or heat dissipation.
- Purification losses : Low-polarity derivatives may co-elute with impurities; optimize solvent systems (e.g., add 1% triethylamine to suppress tailing).
- Moisture sensitivity : The bromomethyl group is prone to hydrolysis; ensure anhydrous conditions and inert gas use .
Mitigation : Reproduce reactions under strictly controlled conditions and report detailed protocols (e.g., solvent purity, exact temperature gradients).
Basic: What are the primary applications of this compound in medicinal chemistry?
Answer:
The compound serves as:
- Antimicrobial agent : The bromomethyl group enhances electrophilicity, enabling covalent binding to bacterial enzymes (e.g., penicillin-binding proteins) .
- Anticancer scaffold : Modified derivatives inhibit kinases or DNA topoisomerases. For example, quinoline-4-carbonitriles exhibit activity against breast cancer cell lines (IC₅₀ = 2–10 µM) .
Methodology : Test bioactivity via MIC assays (for antimicrobials) or MTT assays (for cytotoxicity).
Advanced: How can structural modifications enhance the biological activity of this compound?
Answer:
Strategies include:
- Functional group addition : Introduce amino or sulfhydryl groups to improve solubility and target affinity.
- Heterocycle fusion : Attach thiophene or pyridine rings to the quinoline core, as seen in active analogs .
- Prodrug design : Mask the bromomethyl group with ester linkages to enhance bioavailability .
Validation : Use molecular docking (AutoDock Vina) to predict binding modes with targets like EGFR or CYP450 enzymes.
Advanced: How do solvent and temperature affect nucleophilic substitution reactions involving this compound?
Answer:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, accelerating SN2 reactions with amines or thiols.
- Temperature : Elevated temperatures (50–80°C) favor elimination (e.g., HBr loss) over substitution. Kinetic studies using GC-MS can quantify competing pathways .
Case study : In THF at 25°C, reaction with piperidine achieves >90% substitution yield, while DMF at 80°C results in 40% elimination byproducts .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and a lab coat.
- Ventilation : Conduct reactions in a fume hood due to HBr gas release.
- Waste disposal : Quench residual bromine with NaHCO₃ before aqueous disposal .
Advanced: How can crystallography data inform the design of derivatives with improved stability?
Answer:
X-ray structures (e.g., CCDC entries for analogous compounds) reveal:
- Packing interactions : Hydrogen bonds between nitrile and adjacent groups enhance thermal stability.
- Conformational rigidity : Planar quinoline cores reduce entropy-driven degradation .
Application : Design derivatives with halogen bonding (e.g., Br···N interactions) to stabilize crystal lattices.
Advanced: What computational tools predict the reactivity of this compound in complex matrices?
Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to identify electrophilic centers.
- Molecular dynamics (MD) : Simulate solvent effects on reaction pathways using GROMACS .
Example : DFT predicts bromomethyl C-Br bond dissociation energy (BDE) as 65 kcal/mol, aligning with experimental hydrolysis rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
